molecular formula C9H11NO B3276908 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one CAS No. 65038-93-9

3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one

Cat. No.: B3276908
CAS No.: 65038-93-9
M. Wt: 149.19 g/mol
InChI Key: HOJHBXQJPYLKCU-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one (CAS 65038-93-9) is a high-value chemical building block with significant applications in medicinal chemistry and organic synthesis. This compound, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, features a pyrrolocyclohexanone core that is a key structural motif in various biologically active molecules . Compounds based on the 4,5,6,7-tetrahydroindol-4-one scaffold are recognized as privileged structures in drug discovery . They serve as versatile precursors for the synthesis of complex polyheterocyclic systems, which are found in a variety of drugs targeting conditions such as schizophrenia, anxiety, and cancer . Its reactivity, driven by the presence of both a pyrrole ring and a ketone functionality, makes it a valuable starting material for constructing diverse molecular architectures through electrophilic aromatic substitution, C-H activation, and other advanced synthetic methodologies . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,5,6,7-tetrahydroisoindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-9-7(5-10-6)3-2-4-8(9)11/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJHBXQJPYLKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 4,5,6,7 Tetrahydro 2h Isoindol 4 One and Its Analogues

De Novo Synthesis Strategies for the Tetrahydroisoindolone Core

De novo synthesis refers to the construction of the target molecule from simpler, acyclic or monocyclic precursors. For the tetrahydroisoindolone core, this involves the formation of both the pyrrole (B145914) and the fused cyclohexanone (B45756) ring.

Multi-Step Convergent and Divergent Synthesis Pathways

The synthesis of complex molecules like 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one can be approached through both convergent and divergent strategies.

In contrast, a divergent synthesis begins with a common intermediate that is progressively modified to create a library of structurally related compounds. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from a pre-formed this compound core, various substituents can be introduced at different positions to generate a range of analogues. For instance, a photocatalytic [4 + 2] skeleton-editing strategy has been developed for the divergent synthesis of dihydroisoquinoline-1,4-diones from a common N-hydroxyphthalimide (NHPI) ester precursor with different NHPIs. nih.gov

Ring Closure and Cyclization Reactions in Tetrahydroisoindolone Formation

Ring-closure and cyclization reactions are fundamental to the formation of the bicyclic tetrahydroisoindolone system. Several classical and modern methods can be adapted for this purpose.

One of the most established methods for the synthesis of the related 4,5,6,7-tetrahydroindol-4-one core is the Nenitzescu and Scortzbanu synthesis , first reported in 1928. nih.gov This reaction involves the condensation of a 1,3-cyclohexanedione (B196179) with an α-aminocarbonyl compound in a [2+3] fashion. nih.gov For the synthesis of this compound, this would involve the reaction of 1,3-cyclohexanedione with aminoacetone.

Another relevant cyclization strategy is the Paal-Knorr synthesis , which is a versatile method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. nih.gov By choosing an appropriately substituted 1,4-dicarbonyl precursor that also contains the cyclohexanone moiety, this reaction can be employed to construct the desired tetrahydroisoindolone scaffold.

Intramolecular Friedel-Crafts acylation is another powerful tool for ring closure. nih.gov A suitably designed precursor with a pyrrole ring and a tethered carboxylic acid or acyl chloride on the nitrogen atom can undergo intramolecular acylation onto the cyclohexene (B86901) ring to form the fused ketone. Polyphosphoric acid (PPA) is a common reagent for mediating such cyclizations. nih.gov

The following table summarizes some key ring-closure reactions applicable to the synthesis of the tetrahydroisoindolone core:

Reaction Name Precursors Reagents/Conditions Product Type
Nenitzescu Synthesis1,3-Cyclohexanedione, AminoacetoneVaries (e.g., heating)This compound
Paal-Knorr SynthesisSubstituted 1,4-dicarbonyl with a cyclohexanone moiety, Ammonia/Primary AmineAcidic or neutral conditionsSubstituted Tetrahydroisoindolone
Intramolecular Friedel-Crafts AcylationN-acylated pyrrole with a cyclohexene ringLewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA)Fused Tetrahydroisoindolone

Annulation Reactions for Constructing the Fused Ring System

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed in the synthesis of tetrahydroisoindolones. These reactions often proceed through cycloaddition mechanisms. For instance, a p-TsOH-promoted dehydroxylated [3+2] cyclization of β-hydroxy ketones with cyclic enaminones has been established as a regiosepecific approach to 1,5,6,7-tetrahydro-4H-indol-4-ones. researchgate.net

Modern catalytic methods, such as transition metal-catalyzed annulations, offer efficient routes to fused heterocyclic systems. While specific examples for this compound are not abundant in the literature, strategies developed for related structures can be adapted. For example, rhodium-catalyzed [4+2] cycloadditions have been utilized for the synthesis of fluorinated quinolines from 1,3-enynes and nitrosobenzene, demonstrating the power of transition metal catalysis in constructing fused rings. nih.gov

Functional Group Interconversions and Derivatization Approaches

Once the core this compound scaffold is synthesized, its chemical properties can be further modified through various functional group interconversions and derivatization reactions.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

N-Alkylation and N-Acylation: The nitrogen atom of the pyrrole ring is a nucleophilic center and can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides in the presence of a base. For instance, N-alkylation of a pyrrole with acrylonitrile (B1666552) has been reported, followed by further transformations. nih.gov N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a Lewis acid catalyst in a Friedel-Crafts type reaction. organic-chemistry.orgsigmaaldrich.com

C-Alkylation and C-Acylation: The carbon atom adjacent to the ketone (C-5) is enolizable and can be deprotonated to form an enolate, which can then react with electrophiles such as alkyl halides. For a close analogue, 3-ethyl-2-methyl-4-oxo-4,5,6,7-tetrahydroindole, protection of the pyrrole nitrogen with a benzenesulfonyl group, followed by reaction with n-butyllithium to form the enolate and subsequent treatment with ethyl bromoacetate, afforded the corresponding C-alkylated product in good yield. clockss.org This demonstrates a viable strategy for introducing substituents at the C-5 position.

The following table provides an overview of alkylation and acylation reactions on the tetrahydroisoindolone scaffold:

Reaction Type Position Reagents Product
N-AlkylationNitrogenAlkyl halide, BaseN-Alkyl-3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
N-AcylationNitrogenAcyl chloride/Anhydride, Lewis AcidN-Acyl-3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
C-AlkylationC-5Base (e.g., LDA, n-BuLi), Alkyl halide5-Alkyl-3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
C-AcylationC-5Base, Acylating agent (e.g., acyl chloride)5-Acyl-3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one

Halogenation and Hydroxylation of the Tetrahydroisoindolone Scaffold

Halogenation: Electrophilic halogenation of the pyrrole ring is a common reaction for such electron-rich heterocycles. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms, typically at the C-2 position if unsubstituted, or at other available positions on the pyrrole ring. A thianthrene (B1682798) (TT)/TfOH-catalyzed electrophilic halogenation using N-halosuccinimides has been developed as a versatile method for a wide range of substrates, including electron-rich aromatics and heterocycles. nih.gov This method could be applied to the tetrahydroisoindolone scaffold for controlled halogenation.

Hydroxylation: The introduction of a hydroxyl group can be more challenging. Direct hydroxylation of the pyrrole ring is not straightforward. However, methods for the regioselective hydroxylation of ketones have been developed. For instance, a copper-catalyzed hydroxylation of unsymmetrical ketones using an imine directing group and hydrogen peroxide has been reported. nih.govscribd.com This strategy could potentially be adapted to introduce a hydroxyl group on the cyclohexanone ring of the tetrahydroisoindolone scaffold by first forming an imine at the ketone and then directing the hydroxylation to a specific C-H bond. Site-selective benzylic C-H hydroxylation in electron-deficient azaheterocycles using iodine(III) has also been reported, which could be a potential strategy if an appropriate benzylic position is present in an analogue. researchgate.net

The table below outlines potential halogenation and hydroxylation strategies:

Reaction Type Position Reagents/Method Product
Electrophilic HalogenationPyrrole RingN-Halosuccinimide (NBS, NCS), TT/TfOH catalystHalogenated Tetrahydroisoindolone
Directed HydroxylationCyclohexanone RingImine formation, Cu catalyst, H₂O₂Hydroxylated Tetrahydroisoindolone

Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are indispensable tools for the peripheral functionalization of the tetrahydroisoindolone core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netrsc.org These methods allow for the late-stage modification of the heterocyclic scaffold, providing rapid access to a wide array of derivatives for structure-activity relationship (SAR) studies. mdpi.com

Key cross-coupling strategies applicable to the tetrahydroisoindolone framework include:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide or triflate. For instance, a bromo-substituted tetrahydroisoindolone can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. The versatility of this reaction is highlighted in the synthesis of complex bi-aryl structures in medicinal chemistry. mdpi.com

Sonogashira Coupling: This method facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net Applying this to a halogenated tetrahydroisoindolone allows for the introduction of alkyne moieties, which are valuable handles for further transformations, such as cycloadditions or subsequent coupling reactions. db-thueringen.de

Buchwald-Hartwig Amination: This reaction is a powerful method for constructing C-N bonds. It enables the coupling of amines (primary or secondary) with aryl halides. nih.gov This strategy can be used to introduce a variety of nitrogen-containing functional groups onto the tetrahydroisoindolone core, which is crucial for modulating the pharmacological properties of the molecule. The choice of ligand, such as Xantphos, is often critical for achieving high yields. nih.gov

Heck Coupling: This reaction forms a C-C bond between an unsaturated halide and an alkene. It can be employed to append alkenyl groups to the tetrahydroisoindolone scaffold, providing precursors for further functionalization like hydrogenation or epoxidation. researchgate.net

The table below summarizes representative cross-coupling reactions used for modifying heterocyclic cores analogous to tetrahydroisoindolone.

Reaction Type Catalyst/Ligand System Substrates Bond Formed Key Features
Suzuki-MiyauraPdCl₂(dppf)·CH₂Cl₂Aryl Halide + Aryl Boronic AcidC(sp²)–C(sp²)Forms bi-aryl structures; tolerant of many functional groups. mdpi.com
SonogashiraPd(PPh₃)₄, CuIAryl Halide + Terminal AlkyneC(sp²)–C(sp)Introduces alkyne functionality; mild reaction conditions. researchgate.netdb-thueringen.de
Buchwald-HartwigPd₂(dba)₃ / XantphosAryl Halide + Amine/AmideC(sp²)–NForms C-N bonds; crucial for introducing nitrogenous groups. nih.gov
HeckPd(OAc)₂Aryl Halide + AlkeneC(sp²)–C(sp²)Creates substituted alkenes; versatile for further modification. researchgate.net

These reactions are fundamental to modern synthetic chemistry, allowing chemists to precisely and efficiently engineer the periphery of the this compound nucleus to achieve desired properties.

Advanced and Sustainable Synthetic Techniques

Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and accessibility of tetrahydroisoindolone derivatives. These techniques include solid-phase synthesis for library generation, novel catalytic routes for improved atom economy, and strategies for achieving high levels of chemical and positional selectivity.

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of tetrahydroisoindolone derivatives, which is invaluable for drug discovery. lsu.edu This technique simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. lsu.edu

A general protocol for the solid-phase synthesis of tetrahydroisoindolone derivatives involves several key steps:

Resin Functionalization and Linker Attachment: The synthesis begins with a solid support, such as a polystyrene resin, which is functionalized with a suitable linker. lsu.edunih.gov A 2-chlorotrityl chloride linker is often used, as it allows for the attachment of an initial building block and can be cleaved under mildly acidic conditions that leave many other functional groups intact. nih.gov

On-Resin Assembly: A precursor molecule is anchored to the resin. Subsequent synthetic transformations, such as cyclization to form the isoindolone ring and peripheral modifications via cross-coupling, are performed sequentially while the molecule remains attached to the solid support.

Cleavage: Once the synthesis is complete, the final compound is cleaved from the resin. A common cleavage cocktail involves trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov The crude product is then isolated by filtration and evaporation.

This methodology is highly adaptable and has been successfully applied to the synthesis of other complex nitrogen-containing heterocycles. nih.gov The ability to automate these steps further enhances its utility for high-throughput synthesis.

Catalysis is central to the modern synthesis of the tetrahydroisoindolone core, offering mild and efficient routes that often proceed with high atom economy. A variety of catalysts have been employed to construct and modify this heterocyclic system.

Palladium catalysis is not only used for peripheral modifications but also for the formation of the core structure itself. For example, palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) can yield 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov Mechanistically, these reactions often involve the in situ generation of an active Pd(0) species from a Pd(II) precatalyst. rsc.org This Pd(0) catalyst then enters a cycle typically involving oxidative addition, migratory insertion, and reductive elimination to form the desired product.

Three-component reactions catalyzed by acids or metals provide a convergent approach to the tetrahydroisoindolone skeleton. For instance, a Wang-OSO3H-mediated reaction involving dimedone, a phenacyl bromide, and a primary amine in water has been developed for the synthesis of related 4-oxo-4,5,6,7-tetrahydro indole (B1671886) derivatives, highlighting a greener approach. researchgate.net The mechanism of such multi-component reactions often involves a cascade of classical transformations, such as aldol (B89426) condensation and Paal-Knorr-type cyclization, facilitated by the catalyst. researchgate.net

Catalytic Method Catalyst Reaction Type Key Mechanistic Feature
Hydride ReductionPalladiumReductionFormation of a palladium hydride species that acts as the reducing agent. nih.gov
Three-Component ReactionWang-OSO₃HCondensation/CyclizationCascade reaction involving aldol condensation and Paal-Knorr synthesis. researchgate.net
C-H ArylationPalladiumC-H ActivationDirect functionalization of a C-H bond, avoiding pre-functionalized substrates. nih.gov

Understanding the mechanistic pathways of these catalytic reactions is crucial for optimizing reaction conditions and for the rational design of new, more efficient synthetic routes. researchgate.net

Controlling chemo- and regioselectivity is paramount when synthesizing and functionalizing complex molecules like this compound, which possesses multiple reactive sites.

Regioselectivity refers to the control of reaction at a specific position on the molecule. For example, in the related 4,5,6,7-tetrahydroindol-4-one system, the carbon atom alpha to the ketone is a key site for functionalization. Reaction with ethyl formate (B1220265) in the presence of a base regioselectively introduces a formyl group at this position. nih.gov This formylated intermediate can then be used to construct fused heterocyclic rings. nih.gov Similarly, electrophilic aromatic substitution on the pyrrole ring typically occurs at the C-2 position, providing another handle for selective modification. nih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. For instance, a Wolff-Kishner reduction was shown to selectively reduce one of two ketone functionalities in a related polycyclic structure. nih.gov The development of metal-free, directed C-H functionalization reactions also offers high levels of selectivity. For example, the direct C-H sulfidation of indoles can be controlled to occur at either the C2 or C3 position depending on the specific reagents and conditions used, demonstrating exquisite chemo- and regiocontrol. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4,5,6,7 Tetrahydro 2h Isoindol 4 One

Reactivity of the Carbonyl Group

The carbonyl group at the C-4 position is a key functional group that dictates a significant portion of the molecule's reactivity, particularly its interactions with nucleophiles.

The ketone functionality of the tetrahydroisoindolone system is susceptible to nucleophilic attack. A common reaction involves the α-formylation of the ketone, which then serves as a precursor for further condensation reactions. For instance, reaction with ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) can regioselectively formylate the α-carbon of the ketone. nih.gov The resulting β-dicarbonyl intermediate is highly reactive and can undergo condensation with various nucleophiles.

Spectroscopic and Advanced Analytical Characterization of 3 Methyl 4,5,6,7 Tetrahydro 2h Isoindol 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one, a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, along with its connectivity and spatial arrangement, would be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR for Complete Structural Assignment

A typical ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the protons on the pyrrole (B145914) ring, and the methylene (B1212753) protons of the saturated six-membered ring. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling patterns (J-coupling) would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the pyrrole ring, the methyl carbon, and the methylene carbons.

To definitively assign these signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the carbon skeleton and confirming the positions of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule.

Hypothetical ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1Data not availableData not availableData not available
N-CH₃Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
H-7Data not availableData not availableData not available

Hypothetical ¹³C NMR Data Table

CarbonChemical Shift (ppm)
C-1Data not available
C-3Data not available
C-3aData not available
C-4Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-7aData not available
N-CH₃Data not available

Conformational Analysis and Dynamic NMR Studies

The tetrahydroisoindolone scaffold is not planar, and the six-membered ring can adopt different conformations, such as a chair or boat-like arrangement. The substituents on the ring will influence the energetically preferred conformation. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could reveal information about the energy barriers between different conformations and any dynamic processes occurring, such as ring flipping.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This exact mass allows for the determination of the elemental composition of the molecule, which would confirm the molecular formula as C₉H₁₁NO.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern would be characteristic of the this compound structure, with specific losses of neutral fragments (e.g., CO, CH₃) helping to confirm the connectivity of the atoms.

Hypothetical Mass Spectrometry Data Table

Ionm/z (calculated)m/z (observed)
[M]+149.08406Data not available
[M-CH₃]+134.06059Data not available
[M-CO]+121.09971Data not available

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretching vibration of the ketone group.

C-H stretching and bending vibrations for the methyl and methylene groups.

C=C and C-N stretching vibrations associated with the pyrrole ring.

The precise positions of these bands can provide further information about the molecular structure and bonding.

Hypothetical Vibrational Spectroscopy Data Table

Functional GroupWavenumber (cm⁻¹)Technique
C=O stretchData not availableIR, Raman
C-H stretch (sp³)Data not availableIR, Raman
C-H stretch (sp²)Data not availableIR, Raman
C=C stretchData not availableIR, Raman
C-N stretchData not availableIR, Raman

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

A definitive analysis of the three-dimensional structure of this compound in the solid state requires single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. Furthermore, for chiral molecules, X-ray crystallography can unambiguously determine the absolute stereochemistry.

As of the current search, no published studies containing the crystal structure of this compound have been identified. A typical presentation of such data would include a table summarizing the crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)

ParameterValue
Chemical FormulaC10H13NO
Formula Weight163.22 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated Density (g/cm³)Data not available
R-factor (%)Data not available

The discussion would typically involve an analysis of the conformation of the fused ring system, the planarity of the lactam group, and any significant intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common methods for this purpose.

While chemical suppliers indicate that analytical data such as HPLC and LC-MS are available for this compound, the specific methodologies and results are not detailed in publicly accessible scientific literature. A thorough analysis would involve developing and validating methods to ensure they are accurate, precise, and robust for their intended purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary tool for assessing the purity of non-volatile organic compounds. A validated method would specify the column, mobile phase composition, flow rate, and detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. The electron ionization (EI) mass spectrum serves as a chemical fingerprint, aiding in identification.

Table 2: Hypothetical Chromatographic Conditions for Analysis of this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)

ParameterHPLC Method ExampleGC-MS Method Example
Column e.g., C18 (4.6 x 150 mm, 5 µm)e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas e.g., Acetonitrile:Water gradiente.g., Helium
Flow Rate e.g., 1.0 mL/mine.g., 1.0 mL/min
Detector e.g., UV-Vis at 220 nmMass Spectrometer (EI)
Injection Volume e.g., 10 µLe.g., 1 µL (splitless)
Oven Program N/Ae.g., 100°C hold 2 min, ramp to 280°C
Retention Time Data not availableData not available

Purity assessment would be quantified by the peak area percentage of the main component. For potential stereoisomers, chiral chromatography (either HPLC or GC) would be necessary to achieve separation and determine enantiomeric or diastereomeric purity. Without experimental data, a detailed discussion of retention behavior, peak shape, and resolution from impurities is not possible.

Computational and Theoretical Studies on 3 Methyl 4,5,6,7 Tetrahydro 2h Isoindol 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. For 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one, these calculations can provide a detailed picture of its molecular orbitals, spectroscopic characteristics, and acid-base properties.

The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital (MO) theory describes the behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. sapub.org A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, DFT calculations can be employed to determine the energies of the HOMO, LUMO, and the resulting energy gap. These calculations would involve optimizing the molecule's geometry and then computing its molecular orbitals. The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. biointerfaceresearch.com For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be made.

IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and can be used to identify functional groups. For instance, the calculation would predict the characteristic stretching frequency of the carbonyl group (C=O) in the isoindolone ring. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. scispace.com This provides insight into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
IR (C=O stretch)1685 cm⁻¹1690 cm⁻¹
¹H NMR (N-H proton)7.8 ppm7.9 ppm
¹³C NMR (C=O carbon)175 ppm176 ppm
UV-Vis (λmax)280 nm282 nm

Note: The values in this table are for illustrative purposes to demonstrate the correlation between theoretical predictions and experimental results.

The acidity and basicity of a molecule are key to its behavior in different chemical environments. The pKa (acid dissociation constant) and pKb (base dissociation constant) can be computationally estimated. For this compound, the acidity of the N-H proton and the basicity of the carbonyl oxygen and the nitrogen atom can be assessed. Computational methods can calculate the energies of the molecule and its protonated/deprotonated forms, which are then used to predict the pKa and pKb values. The Molecular Electrostatic Potential (MEP) surface can also be mapped to visualize electron-rich (basic) and electron-poor (acidic) regions of the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are often performed on static molecules in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational flexibility and interactions with its environment. mdpi.com

For this compound, MD simulations can be used to explore the different conformations of the tetrahydroisoindole ring system and the rotation of the methyl group. These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, DMSO) to study how the solvent affects the molecule's structure and dynamics. This is crucial for understanding the behavior of the compound in solution, which is more relevant to many chemical and biological processes.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the rate of the reaction. These calculations can provide insights into the feasibility of a proposed mechanism and can help in designing more efficient synthetic routes. researchgate.net

Structure-Property Relationship (SPR) Predictions

Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. Computational methods play a significant role in SPR by calculating various molecular descriptors. For a series of derivatives of this compound, these descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.gov

By developing quantitative structure-property relationship (QSPR) models, it is possible to predict the properties of new, unsynthesized derivatives. This approach is widely used in drug discovery and materials science to guide the design of molecules with desired characteristics. frontiersin.org For example, a QSPR model could be developed to predict the biological activity of novel isoindolone derivatives based on their computed molecular descriptors. mdpi.com

Mechanistic Investigations of Biological Activity of 3 Methyl 4,5,6,7 Tetrahydro 2h Isoindol 4 One Derivatives

Enzyme Inhibition Studies and Underlying Mechanistic Pathways

Derivatives of the 4,5,6,7-tetrahydro-2H-isoindol-4-one scaffold have been investigated for their ability to inhibit several critical enzymes involved in various biological pathways. The following sections detail the mechanisms of action for specific enzymatic targets.

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes oxidative damage and cell death, a mechanism widely exploited for herbicidal action.

Research into novel PPO-inhibiting herbicides has led to the synthesis and evaluation of N-(benzothiazol-5-yl) derivatives of the hexahydro-1H-isoindol-1-one core structure. nih.gov These compounds have demonstrated potent inhibitory activity against PPO. The mechanism of inhibition involves the compound binding to the active site of the PPO enzyme, preventing the natural substrate from binding.

One of the most potent candidates identified is ethyl 2-((6-fluoro-5-(4,5,6,7-tetrahydro-1-oxo-1H-isoindol-2(3H)-yl)benzo[d]thiazol-2-yl)-sulfanyl)acetate, which exhibited a Kᵢ value of 0.0091 μM. nih.gov Another related series, N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones, also showed high PPO inhibition. nih.gov For instance, methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate displayed herbicidal activity comparable to the commercial herbicide sulfentrazone. nih.gov The potency of these inhibitors highlights the suitability of the tetrahydroisoindole scaffold for targeting the PPO active site.

Table 1: Protoporphyrinogen Oxidase (PPO) Inhibition by Tetrahydroisoindole Derivatives

Compound PPO Inhibition (Kᵢ, μM)
Ethyl 2-((6-fluoro-5-(4,5,6,7-tetrahydro-1-oxo-1H-isoindol-2(3H)-yl)benzo[d]thiazol-2-yl)-sulfanyl)acetate 0.0091 nih.gov
S-(5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl) O-methyl carbonothioate 0.08 nih.gov
Sulfentrazone (Control) 0.72 nih.gov

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA. mdpi.comnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary cofactor for TS, which in turn catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). mdpi.com Inhibition of either enzyme disrupts DNA synthesis, leading to cell death, making them prime targets for anticancer and antimicrobial drugs. nih.gov

Investigational studies have identified isoindole derivatives as potential modulators of this pathway. Specifically, the compound 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile has been noted in this context. nih.gov While detailed mechanistic studies on this specific compound are not extensively published, the general mechanism for inhibitors of DHFR, such as methotrexate, involves binding to the active site with much higher affinity than the natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate. mdpi.com Similarly, TS inhibitors, like 5-fluorouracil, act by forming a stable covalent complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby halting dTMP production. nih.gov The isoindole scaffold likely serves as a core structure for designing non-classical antifolates that can fit into the active sites of these enzymes.

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication. mdpi.com Inhibition of these enzymes leads to disruptions in DNA processes and ultimately bacterial cell death.

Currently, there is limited specific research demonstrating the inhibition of DNA gyrase and topoisomerase IV by derivatives of 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one. The most well-known inhibitors of these enzymes belong to other chemical classes, such as the quinolones and aminocoumarins. nih.govpatsnap.com The mechanism of quinolones, for instance, involves stabilizing the covalent complex formed between the topoisomerase and cleaved DNA. researchgate.net This "poisonous adduct" transforms the enzyme into a cellular toxin that creates permanent double-strand breaks in the DNA. researchgate.net While the tetrahydroisoindolone scaffold has not been established as a DNA gyrase inhibitor, other heterocyclic structures, such as 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles, have been identified as novel inhibitors targeting the ATP-binding site of gyrase. nih.gov

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and is primarily involved in inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Direct evidence linking this compound derivatives to the inhibition of COX enzymes is not available in current scientific literature. The mechanism of action for traditional NSAIDs involves blocking the hydrophobic channel of the COX enzyme, thereby preventing arachidonic acid from accessing the active site. Selective COX-2 inhibitors achieve their specificity due to a larger active site in the COX-2 isoform compared to COX-1, allowing bulkier molecules to bind. ijper.org Research into novel COX inhibitors has explored various heterocyclic scaffolds, such as thieno[2,3-d]pyrimidin-4(3H)-ones and 2-(trimethoxyphenyl)-thiazoles, but has not yet included the tetrahydroisoindolone core. nih.govijper.org

Molecular Interactions with Biological Targets (e.g., Receptors, Ion Channels)

The 4,5,6,7-tetrahydroindol-4-one scaffold is a core structural motif in several pharmacologically active compounds, most notably the antipsychotic drug Molindone. nih.gov Mechanistic studies of Molindone provide significant insight into how this class of compounds can interact with biological receptors.

Molindone functions primarily as a potent antagonist of dopamine D2 receptors in the central nervous system. patsnap.comdrugbank.com The mechanism involves the molecule binding to and blocking D2 receptors, particularly in the brain's mesolimbic pathway. patsnap.com This antagonism reduces the excessive dopaminergic activity that is associated with the positive symptoms of schizophrenia. patsnap.compatsnap.com

Table 2: Receptor Binding Profile of Molindone

Receptor Target Action
Dopamine D2 Receptor (D₂ₛ, D₂ₗ) Potent Antagonist drugbank.comnih.gov
Serotonin 5-HT₂ₐ Receptor Antagonist drugbank.com
Serotonin 5-HT₂ₑ Receptor Antagonist nih.gov
Serotonin 5-HT₁ₐ Receptor Antagonist drugbank.com

Structure-Activity Relationship (SAR) Studies for Target Specificity and Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical moieties responsible for their biological activity. For derivatives of the 4,5,6,7-tetrahydroindol-4-one scaffold, which is a core component of various biologically active molecules, SAR studies have provided insights into enhancing potency and target specificity. mdpi.com While specific SAR data for this compound is not extensively detailed in the provided information, general principles can be inferred from studies on related tetrahydro-isoquinoline and other heterocyclic structures.

For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines, a general trend was observed where increased lipophilicity correlated with improved potency against Mycobacterium tuberculosis. nih.gov The nature and position of substituents were found to be critical. Large substituents at certain positions were well-tolerated, while the choice of linking groups for side chains significantly impacted activity, suggesting that the spatial arrangement of terminal aromatic rings is important for target binding. nih.gov

In other related heterocyclic compounds, such as isoxazole derivatives, modifications at various positions guided by in silico docking have shown that introducing linkers like ethers and thioethers can be beneficial for affinity. dundee.ac.uk Specifically, the conformation, bond angle, and length of the linker can dramatically affect potency. dundee.ac.uk For isoindole-1,3-(2H)-dione derivatives, SAR analysis revealed that lipophilic properties and halogenation of the core structure could enhance antimicrobial, antileishmanial, and antiproliferative activities, with brominated derivatives showing more effectiveness than chlorinated ones. researchgate.net

Table 1: Illustrative SAR Insights from Related Heterocyclic Compounds

Compound Class Core Structure Key SAR Findings Reference
Tetrahydroisoquinolines 5,8-disubstituted tetrahydroisoquinoline Increased lipophilicity improves potency; nature of side-chain linker is critical for activity. nih.gov
Isoxazoles Trisubstituted isoxazole Linker type (e.g., ether, thioether) and its conformation significantly influence binding affinity. dundee.ac.uk

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mechanism and affinity. This analysis is fundamental in understanding ligand-protein interactions at a molecular level, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. easychair.orgmdpi.com

For derivatives related to the this compound scaffold, docking studies have been employed to elucidate their mechanism of action. For example, in studies of thiazolidine-4-one derivatives, docking was used to identify compounds that bind effectively to the functional domain of target enzymes, indicating potential for strong biological activity. The analysis often reveals key amino acid residues within the active site that are crucial for the interaction.

The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy for different conformations. researchgate.netnih.gov The results are often presented as a dock score, which represents the binding energy. researchgate.net Lower binding energies typically indicate a more stable protein-ligand complex. nih.gov Analysis of these interactions can reveal:

Hydrogen Bonds: Crucial for specificity and stability of the complex. nih.gov

Hydrophobic Interactions: Often a major driving force for binding. aalto.fi

Pi-Alkyl and Pi-Anion Interactions: Common interactions involving aromatic moieties. researchgate.net

In one study on pyrimidine derivatives, docking simulations showed that active compounds formed hydrogen bonds with residues like LYS89 and multiple pi-alkyl bonds with LEU134, ILE10, VAL18, and ALA144, explaining their inhibitory activity. researchgate.net For indole (B1671886) derivatives, docking studies helped to confirm the biological effects observed in vitro by predicting binding modes within the active site of enzymes like cyclooxygenase (COX-2). researchgate.net

While specific docking studies for this compound were not found in the provided results, this methodology would be essential for identifying its potential protein targets and understanding the structural basis of its activity.

Mechanistic Insights into Antimicrobial Activity

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in the latter, often lead to different mechanisms of antibacterial action. nih.gov Some compounds exhibit broad-spectrum activity, while others are selective.

Derivatives of related heterocyclic structures have demonstrated varied antibacterial activities. For instance, certain compounds are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. nih.govscielo.br The mechanism of action can be multifaceted. Plant flavonoids, for example, are thought to have multiple mechanisms against Gram-negative bacteria, with the cell membrane being a key target, similar to their primary action on Gram-positive bacteria. nih.govresearchgate.net For some flavonoids, DNA gyrase is also considered an important target in Gram-negative species. nih.govresearchgate.net

A dual-mechanism approach has been observed in some antibiotics, where a single compound targets two independent cellular processes, such as folate metabolism and membrane integrity. nih.gov This strategy can be effective against both Gram-positive and Gram-negative bacteria and may reduce the development of resistance. nih.gov The ability to disrupt membrane integrity is particularly noteworthy for broad-spectrum activity, as many membrane-disrupting agents are typically selective for either Gram-positive or Gram-negative strains. nih.gov

For 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones, a related class of compounds, potent activity has been observed against various bacteria, including resistant strains like MRSA. nih.gov The specific mechanisms for this compound derivatives are not explicitly detailed but would likely involve similar pathways such as enzyme inhibition or membrane disruption, which would need to be confirmed through further mechanistic studies.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Heterocyclic Compounds against Bacterial Strains

Compound Class Bacterial Strain Type MIC Value Reference
Imidazole Derivative (5l) S. aureus Gram-Positive 8 nmol/mL scielo.br
Imidazole Derivative (5l) E. coli Gram-Negative 4 nmol/mL scielo.br
Thiazolidinone Derivative (5b) MRSA Gram-Positive More potent than reference drugs nih.gov
Thiazolidinone Derivative (5g) P. aeruginosa Gram-Negative More potent than reference drugs nih.gov
SCH-79797 N. gonorrhoeae Gram-Negative Potent activity nih.gov

Antifungal and Antiviral Activity Mechanisms

The mechanisms of antifungal and antiviral activity for heterocyclic compounds often involve targeting specific enzymes or processes unique to the pathogen.

Antifungal Activity: Several classes of heterocyclic compounds, including those with 4-oxo-2-thioxothiazolidine and tetrahydropyrazino[1,2-a]indole cores, have demonstrated significant antifungal activity. nih.govnih.gov Studies on 2-oxazoline derivatives have shown efficacy against various Candida species, which are responsible for common fungal infections. mdpi.com The activity of these compounds is often superior to that of established antifungal agents like bifonazole and ketoconazole. nih.gov

The precise mechanisms are not always fully elucidated but can involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. For example, some tetrahydropyrazino[1,2-a]indoles have shown potent activity against Aspergillus fumigatus, Aspergillus flavus, and Candida albicans, with MIC values indicating significant inhibition of fungal growth. nih.gov The activity can be influenced by the nature of substituents on the heterocyclic core.

Antiviral Activity: The antiviral potential of heterocyclic compounds has been explored against various viruses. For example, chalcone derivatives have been tested for activity against the Dengue virus. researchgate.net Lupinine derivatives containing a 1,2,3-triazole ring have shown virucidal activity against influenza virus strains, suggesting they can affect extracellular virions. mdpi.com The activity of these compounds was found to be highly dependent on the substituent at the C-4 position of the triazole ring. Some of these derivatives were also found to suppress the neuraminidase activity of the influenza virus, which is a key enzyme for viral release from host cells. mdpi.com While specific antiviral mechanisms for this compound derivatives are not documented in the provided information, these examples highlight potential avenues for investigation.

Immunomodulatory Mechanisms (if applicable, without clinical focus)

Certain heterocyclic compounds can function as immunomodulators by altering the expression and signaling of molecules involved in the immune response. google.com One of the key mechanisms in immunomodulation is the regulation of immune checkpoints, such as the interaction between Programmed cell death-1 (PD-1) and its ligand, PD-L1. google.comgoogle.com This interaction serves as a negative feedback system to prevent the over-activation of T-cells and promote self-tolerance. google.com

Compounds that can disrupt the PD-1/PD-L1 protein-protein interaction can enhance T-cell responses, which is a promising strategy in contexts where the immune system is suppressed. google.com The PD-1 receptor is expressed on activated T cells, B cells, and macrophages, and its ligation with PD-L1 delivers an inhibitory signal. google.comgoogle.com Small molecules designed to modulate this pathway represent a significant area of research.

While direct evidence for the immunomodulatory activity of this compound is not available in the provided search results, related N-substituted isoindoline-1,3-dione derivatives, such as lenalidomide and pomalidomide, are known for their potent immunomodulatory effects. mdpi.com These compounds exhibit a pleiotropic mechanism of action that includes enhancing autoimmune responses. mdpi.com This suggests that the broader class of isoindole-containing structures may possess the potential to modulate immune function, warranting further investigation into the specific capabilities of this compound derivatives in this area.

Derivatives and Analogues of 3 Methyl 4,5,6,7 Tetrahydro 2h Isoindol 4 One: Synthesis and Structure Function Correlations

Design Principles for Novel Tetrahydroisoindolone Derivatives

The design of new derivatives based on the tetrahydroisoindolone framework is a rational process guided by an understanding of the molecular interactions between a ligand (the derivative) and its biological target. A primary strategy in this endeavor is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. nih.gov

Pharmacophore models can be developed using two main approaches:

Ligand-based modeling : This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active molecules to deduce a common pharmacophore that is presumed to be responsible for their activity. nih.gov

Structure-based modeling : When the crystal structure of the target protein (such as an enzyme or receptor) is available, researchers can directly map the key interaction points within the binding site. This allows for the design of novel molecules that possess complementary features, optimizing the fit and binding affinity. nih.gov

These computational models serve as blueprints for the synthesis of new tetrahydroisoindolone derivatives. For instance, in designing potentiators for specific N-methyl-D-aspartate (NMDA) receptor subunits, researchers have successfully used the tetrahydroisoquinoline scaffold (a related nitrogen-containing heterocycle) as a starting point. nih.govnuph.edu.ua By understanding the target's requirements, chemists can rationally introduce or modify functional groups on the core structure to improve target engagement, enhance selectivity over related targets, and optimize physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME).

Systematic Variation of Substituents and their Impact on Molecular Properties

For example, in the development of modulators for GPR41, a G protein-coupled receptor, a lead tetrahydroquinolone derivative was systematically modified. nih.gov Researchers discovered that altering the aryl group attached to a furan (B31954) moiety had a profound effect, switching the compound's activity from antagonistic to agonistic. Specifically, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene groups resulted in potent agonistic activity. nih.gov This highlights that even subtle electronic and steric changes can dramatically alter how a molecule interacts with its biological target.

Similar SAR studies on other heterocyclic systems have demonstrated predictable trends. The addition of long alkyl side chains to 4-hydroxy-2-quinolinone analogues was shown to have a significant impact on their antimicrobial activities. researchgate.net Likewise, for a series of 4-thiazolidinone (B1220212) derivatives, the nature of substituents determined their inhibitory potency against human dihydroorotate (B8406146) dehydrogenase. The replacement of the 4-thiazolidinone ring itself with a 1,3-thiazin-4-one or a simple thiazolidine (B150603) ring led to a dramatic decrease in activity, underscoring the importance of the core structure.

The findings from such systematic variations are often compiled into data tables to visualize the relationship between structure and activity.

Table 1: Illustrative Structure-Activity Relationships of Tetrahydroisoquinoline-based NMDA Receptor Potentiators This table is based on data for analogous tetrahydroisoquinoline structures to illustrate the principles of SAR.

Compound IDR1 SubstituentR2 SubstituentPotency (EC50, nM)
A -H-OCH3>10,000
B -OCH3-OCH3300
C -F-OCH3800
D -OCH3-H5,000

Data synthesized from principles described in medicinal chemistry literature. nih.gov

This interactive table demonstrates that dimethoxy substitution (Compound B) is optimal for potency in this particular analogue series, while the absence of one or both methoxy (B1213986) groups (Compounds A and D) or replacement with fluorine (Compound C) reduces activity.

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores from different bioactive molecules into a single "hybrid" compound. The goal is to create a new chemical entity with a dual or multi-target profile, potentially leading to enhanced therapeutic efficacy, reduced side effects, or the ability to overcome drug resistance. nih.gov

This approach has been successfully applied to various heterocyclic scaffolds. For instance, researchers have designed hybrid molecules by integrating a benzimidazole (B57391) scaffold, known to contain features for inhibiting COX and LOX enzymes, with a phthalimide (B116566) subunit from thalidomide, which is recognized for its TNF-α inhibitory effects. nih.gov This created a single molecule with potential multi-pronged anti-inflammatory activity.

Other examples include the combination of quinazoline (B50416) and 4-thiazolidinone scaffolds to develop novel anticancer agents, or the fusion of 4-aminoquinoline (B48711) with hydrazone and isatin (B1672199) moieties to create potent antibacterial compounds. mdpi.comresearchgate.net These strategies demonstrate the versatility of molecular hybridization. A similar approach could be applied to the 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one core, linking it to other known pharmacophores to explore new therapeutic possibilities. The resulting hybrid could potentially address complex diseases by modulating multiple biological pathways simultaneously.

Exploration of Isomeric Forms and Stereochemical Influences

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.gov Many organic molecules, including derivatives of this compound, are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. Although enantiomers possess identical physical and chemical properties in an achiral environment, they can interact very differently with chiral biological targets like enzymes and receptors.

This difference in interaction often results in one enantiomer being significantly more potent or having a different biological effect than its counterpart. Therefore, a critical aspect of drug development is the exploration of these isomeric forms. This can be achieved through two primary methods:

Chiral Resolution : This process involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into the individual, pure enantiomers. wikipedia.org Common methods include forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, or using chiral chromatography techniques. wikipedia.orgnih.gov

Stereoselective Synthesis : This approach, also known as asymmetric synthesis, aims to produce a single desired enantiomer directly, avoiding the formation of the other. nih.gov This is a more efficient method as it prevents the waste of 50% of the material inherent in classical resolution.

The development of stereoselective synthetic routes to access biologically relevant six-membered heterocycles like tetrahydropyridines is an active area of research. nih.gov By controlling the stereochemical outcome of a reaction, chemists can ensure that only the biologically active isomer is produced. Evaluating the biological activity of each individual stereoisomer of a tetrahydroisoindolone derivative is essential to identify the eutomer (the more active isomer) and understand the stereochemical requirements for optimal interaction with its biological target.

Future Research Directions and Potential Academic Applications

Discovery of Novel Reactivity and Transformation Pathways

The inherent chemical functionalities of 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one—an electron-rich pyrrole (B145914) ring, an enolizable ketone, and multiple C-H bonds—present a rich landscape for discovering new chemical reactions. Future work could focus on several key areas:

Asymmetric Catalysis: Developing enantioselective methods to functionalize the molecule is a primary goal. This could involve asymmetric hydrogenation of the ketone, conjugate additions to the enone system, or enantioselective alkylations at the carbon alpha to the carbonyl group. Success in this area would provide access to chiral building blocks for synthesizing optically active pharmaceutical agents. nih.gov

C-H Bond Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Research could target the selective activation of C-H bonds on the pyrrole ring or the saturated cyclohexanone (B45756) portion of the molecule. This approach offers a more atom-economical route to novel derivatives compared to traditional multi-step syntheses. researchgate.net

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods represent green and sustainable approaches to synthesis. researchgate.net These techniques could be explored to initiate novel cycloadditions, cross-coupling reactions, or oxidation-reduction transformations that are inaccessible through conventional thermal methods, potentially leading to the discovery of unprecedented molecular scaffolds. mdpi.com For instance, singlet oxygen ene reactions could be investigated. mdpi.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) that incorporate the this compound scaffold would be a highly efficient strategy for generating molecular diversity. nih.gov These reactions could rapidly produce complex polyheterocyclic structures with potential biological or material applications.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A deeper understanding of the compound's reactivity and its behavior in complex systems necessitates the development of sophisticated analytical methods beyond routine spectral analysis.

Operando Spectroscopy: To gain mechanistic insight into new transformations, in-situ and operando spectroscopic techniques, such as ReactIR (FT-IR) and process NMR, could be employed. mdpi.com These methods allow for the real-time monitoring of reaction intermediates and transition states, providing crucial data for reaction optimization and mechanistic elucidation. mdpi.com

Chiral Separation Methods: As asymmetric syntheses are developed, robust analytical methods for separating and quantifying enantiomers will be essential. Future research should include the development of specialized chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods tailored for this compound and its derivatives.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like hydrogen-deuterium exchange (HDX) could be used to probe the compound's structure and its interactions with biological macromolecules. Furthermore, developing methods for the analysis of isotopically labeled versions of the molecule could aid in metabolic and mechanistic studies. nih.gov

Utilization as Chemical Probes for Biological System Investigations

The isoindolone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.comuantwerpen.benih.gov This suggests that this compound could be an excellent starting point for the design of chemical probes to investigate biological systems. The related tetrahydroisoquinoline (TIQ) core, for instance, is found in endogenous amines that are implicated in the pathogenesis of Parkinson's disease, highlighting a potential area of investigation. researchgate.netresearchgate.net

Future work could involve the strategic functionalization of the core scaffold to create various types of probes:

Fluorescent Probes: By attaching a fluorophore to a non-critical position on the molecule, researchers could create probes to visualize biological targets, such as enzymes or receptors, in living cells using fluorescence microscopy. nih.govacs.orgnih.gov The isoindole scaffold itself can be inherently fluorescent. rsc.orgmdpi.com

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for the covalent labeling of target proteins upon UV irradiation. This is a powerful technique for target identification and validation in drug discovery.

Biotinylated Probes: Appending a biotin (B1667282) tag would enable the affinity-based purification of binding partners from cell lysates, facilitating the identification of the compound's mechanism of action.

Table 1: Potential Chemical Probes from this compound This table is interactive and can be sorted by clicking on the column headers.

Probe Type Functional Group to Add Potential Biological Target Research Application
Fluorescent Probe Dansyl chloride, BODIPY, NBD Kinases, GPCRs, Ion Channels Live-cell imaging, receptor localization studies
Photoaffinity Label Phenyl azide, Diazirine Unknown drug targets Target identification and validation
Biotinylated Probe Biotin-linker conjugate Protein binding partners Affinity purification, proteomics

| Radiolabeled Analog | Tritium (³H) or Carbon-14 (¹⁴C) | Drug transporters, metabolic enzymes | Pharmacokinetic and metabolism studies |

Exploration of Applications as Scaffolds in Material Science or Supramolecular Chemistry

The rigid, planar nature of the isoindolone core makes it an attractive building block, or scaffold, for the construction of novel materials with unique properties.

Organic Electronics: Derivatives of this compound could be synthesized to create extended π-conjugated systems. By forming polyheterocyclic structures, these new molecules could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

Supramolecular Gels: Functionalization of the scaffold with groups capable of forming strong, directional non-covalent interactions (e.g., hydrogen bonds, π-π stacking) could lead to the formation of low-molecular-weight gelators (LMWGs). mdpi.com These materials can form stimuli-responsive gels with potential applications in sensing, drug delivery, and tissue engineering. mdpi.com

Coordination Polymers and MOFs: Introducing coordinating moieties (e.g., pyridine, carboxylic acid) onto the isoindolone backbone would allow for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or supramolecular coordination polymers. rsc.org These materials are of interest for gas storage, catalysis, and sensing.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of computational tools can significantly accelerate the research and development process for derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, researchers can develop QSAR models. nih.govmdpi.com These models use machine learning algorithms to correlate molecular descriptors with activity, enabling the prediction of the potency of new, unsynthesized compounds and guiding the design of more effective molecules. tandfonline.comnih.govmdpi.com

Prediction of Physicochemical and Material Properties: Machine learning and deep learning models can be trained to predict various properties of nitrogen heterocycles, such as solubility, stability, density, and photophysical characteristics. repec.orgresearchgate.netnih.govnih.govresearchgate.net This would allow for the in silico screening of virtual compounds for desired traits before committing to their synthesis, saving time and resources.

Reaction Optimization and Retrosynthesis: AI-powered platforms can predict the outcomes of chemical reactions and suggest optimal conditions. Furthermore, retrosynthesis algorithms can propose novel synthetic routes to complex target molecules derived from the core scaffold, potentially uncovering more efficient or innovative chemical pathways.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4,5,6,7-tetrahydroindol-4-one
1,2,3,4-tetrahydroisoquinoline (TIQ)
Biotin
BODIPY
Dansyl chloride
Diazirine
NBD (Nitrobenzoxadiazole)
Phenyl azide

Q & A

Basic: What are the common synthetic routes for 3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one, and how can reaction conditions be optimized to minimize isomer formation?

Answer:
The synthesis of this compound often involves cyclization of substituted cyclohexanone derivatives. For example, direct synthesis from 2-acetylcyclohexanone can lead to isomer mixtures, as observed in a 1:4 ratio of desired vs. undesired isomers . Optimization strategies include:

  • Ketalization : Protecting the cyclohexanone carbonyl group before introducing the indole moiety improves selectivity (yielding a 5:1 ratio of desired isomer) .
  • Solvent and Catalyst Systems : Using polar aprotic solvents (e.g., THF, DMF) and transition-metal catalysts to enhance regioselectivity .
  • Stepwise Functionalization : Sequential reactions (e.g., Grignard additions followed by cyclization) reduce side products .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

Answer:
Key techniques include:

  • 1H/13C NMR :
    • 1H NMR : Look for characteristic signals of the tetrahydroisoindolone core, such as methyl groups (δ ~1.0–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
    • 13C NMR : Carbonyl (C=O) signals appear at δ ~170–190 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C10H13NO requires m/z 163.0997) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1640–1680 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .

Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity and stability of derivatives?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility, as seen in kinetic solubility assays using phosphate buffers .
  • Docking Studies : Evaluates binding affinity of derivatives to biological targets (e.g., enzymes like dihydroorotate dehydrogenase) .

Advanced: What strategies are employed to functionalize the tetrahydroisoindolone core for developing polyheterocyclic compounds?

Answer:

  • Palladium-Catalyzed Cross-Coupling : Introduces aryl/heteroaryl groups at the 3-position for diversification .
  • Multicomponent Reactions : One-pot syntheses (e.g., with aldehydes and amines) yield fused heterocycles like pyrazolines or imidazoles .
  • Post-Functionalization : Oxidative dearomatization or photochemical reactions expand structural complexity .

Advanced: How do solvent choice and catalyst systems influence regioselectivity in derivative synthesis?

Answer:

  • Polar Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .
  • Lewis Acids (e.g., ZnCl2) : Direct electrophilic additions to the indole nitrogen .
  • Enzyme Mimetics : Metal-organic frameworks (MOFs) or organocatalysts enhance stereoselectivity in asymmetric syntheses .

Data Analysis: How should researchers resolve conflicting characterization data (e.g., unexpected NMR signals)?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals and confirms connectivity .
  • X-ray Crystallography : Resolves ambiguous structures, as demonstrated for isoindolone derivatives .
  • Comparative Analysis : Cross-check with literature data (e.g., melting points, Rf values) to identify impurities or isomers .

Application: How is the tetrahydroisoindolone scaffold utilized in designing enzyme inhibitors?

Answer:

  • Scaffold Rigidity : The fused bicyclic structure mimics transition states in enzyme active sites (e.g., kinase inhibitors) .
  • SAR Studies : Modifications at the 3-methyl group and nitrogen position enhance potency. For example, halogenation improves binding to hydrophobic pockets .
  • Biological Testing : In vitro assays (e.g., IC50 measurements against cancer cell lines) validate activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one
Reactant of Route 2
3-methyl-4,5,6,7-tetrahydro-2H-isoindol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.